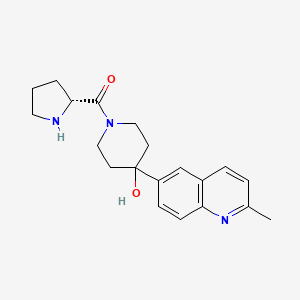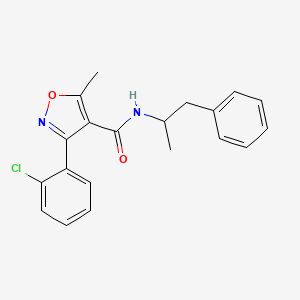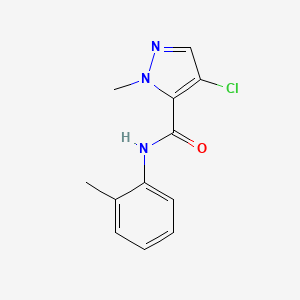
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride, also known as PQQ, is a redox cofactor that has gained significant attention in recent years due to its potential therapeutic applications. PQQ is a small molecule that is involved in cellular energy metabolism and has been shown to possess antioxidant properties. In
作用機序
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride acts as a redox cofactor, which means that it is involved in the transfer of electrons during cellular energy metabolism. 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to stimulate the growth of new mitochondria, which can improve cellular energy production. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can activate key signaling pathways that are involved in cellular growth and survival.
Biochemical and Physiological Effects
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to have a number of biochemical and physiological effects. Research has shown that 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride is relatively stable and can be easily synthesized. One limitation of using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments is that it can be expensive to produce and may not be readily available in large quantities.
将来の方向性
There are a number of future directions for research on 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride. One area of interest is the potential use of 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research is needed to better understand the mechanisms of action of 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride and how it interacts with other cellular pathways. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride for research purposes.
Conclusion
In conclusion, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride is a redox cofactor that has gained significant attention in recent years due to its potential therapeutic applications. 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress. While there are advantages and limitations to using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments, there are a number of future directions for research on this promising molecule.
合成法
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of synthetic chemistry techniques to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride from starting materials. Microbial fermentation involves the use of bacteria to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride through a natural biosynthetic pathway. Both methods have been used to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride for research purposes.
科学的研究の応用
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress.
特性
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-[(2R)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-4-5-15-13-16(6-7-17(15)22-14)20(25)8-11-23(12-9-20)19(24)18-3-2-10-21-18/h4-7,13,18,21,25H,2-3,8-12H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSSPGLHJZKOF-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)[C@H]4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)


![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)

![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)

![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)